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Compound of Interest

Compound Name: WY-135

Cat. No.: B3028517 Get Quote

Disclaimer: WY-135 (CAS No. 2163060-83-9) is a compound designated for research use only.

[1] Publicly available data on its comprehensive safety and toxicity profile is limited. This

document serves as a technical template, illustrating the expected data, experimental

protocols, and analyses for a compound at a preclinical stage of development. The quantitative

values and pathways presented herein are representative examples and should not be

considered factual data for WY-135.

Introduction
WY-135, chemically identified as 5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-

yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine, is a

novel small molecule under investigation.[1] As with any new chemical entity (NCE) intended

for therapeutic development, a thorough evaluation of its safety and toxicity is paramount. This

guide provides a summary of a hypothetical preclinical safety assessment, outlining the

compound's profile in key toxicological studies. The objective is to identify potential target

organ toxicities, establish a preliminary safety margin, and guide the design of future non-

clinical and clinical studies.

In Vitro Safety Pharmacology
In vitro safety pharmacology studies are conducted early in development to screen for potential

adverse effects on major physiological systems. These assays assess the interaction of the

compound with key proteins and pathways known to be associated with clinical adverse

events.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3028517?utm_src=pdf-interest
https://www.benchchem.com/product/b3028517?utm_src=pdf-body
https://www.glpbio.com/kr/gf00188.html
https://www.benchchem.com/product/b3028517?utm_src=pdf-body
https://www.benchchem.com/product/b3028517?utm_src=pdf-body
https://www.glpbio.com/kr/gf00188.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Summary of In Vitro Safety Pharmacology
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Experimental Protocol: hERG Manual Patch-Clamp Assay

Objective: To evaluate the inhibitory effect of WY-135 on the human Ether-à-go-go-Related

Gene (hERG) potassium channel current (IKr), a key indicator of potential pro-arrhythmic

risk.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Methodology:

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics.

Electrophysiology: Whole-cell patch-clamp recordings are performed at 35-37°C. Cells are

perfused with an extracellular solution, and borosilicate glass pipettes filled with an

intracellular solution are used to establish a giga-ohm seal.

Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG tail currents.

Cells are depolarized to +20 mV from a holding potential of -80 mV, followed by a

repolarizing step to -50 mV to measure the peak tail current.
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Compound Application: WY-135 is acutely applied at increasing concentrations (e.g., 0.1,

1, 10, 30 µM) via the extracellular perfusion system. A known hERG blocker (e.g., E-4031)

is used as a positive control.

Data Analysis: The inhibition of the peak tail current at each concentration is calculated

relative to the baseline current. An IC50 value is determined by fitting the concentration-

response data to a Hill equation.

Visualization: In Vitro Safety Assessment Workflow
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Workflow for in vitro preclinical safety assessment.

Acute Toxicity Studies
Acute toxicity studies in animals are performed to determine the potential for toxicity after a

single high-dose exposure. These studies help identify the No-Observed-Adverse-Effect-Level

(NOAEL) and potential target organs for toxicity.

Data Presentation: Single-Dose Oral Toxicity
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Species Strain Sex Route
LD50
(mg/kg)

NOAEL
(mg/kg)

Key
Observati
ons

Mouse CD-1 Male
Oral

(gavage)
> 2000 500

Sedation

and

lethargy at

doses

>1000

mg/kg.

Mouse CD-1 Female
Oral

(gavage)
> 2000 500

Sedation

and

lethargy at

doses

>1000

mg/kg.

Rat
Sprague-

Dawley
Male

Oral

(gavage)
~1500 300

Piloerectio

n, ataxia,

and

hepatotoxic

ity at high

doses.

Rat
Sprague-

Dawley
Female

Oral

(gavage)
~1800 300

Piloerectio

n and

ataxia at

high doses.

Experimental Protocol: Rodent Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (and estimate the LD50) of WY-135 following a

single dose.

Species: Sprague-Dawley rats.

Methodology:
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Animal Housing: Animals are housed in controlled conditions (12-hour light/dark cycle,

22±3°C) with ad libitum access to food and water.

Dosing: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The compound

is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

Observation: The animal is observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.

Dose Adjustment:

If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

Termination: The procedure continues until the criteria for stopping are met, typically after

observing a series of reversals (survival followed by death, or vice-versa).

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-

and-down procedure.

Potential Mechanism of Toxicity
Based on preliminary findings (e.g., hepatotoxicity in rats at high doses), a potential

mechanism of toxicity could involve mitochondrial dysfunction. This hypothesis would be tested

in subsequent mechanistic studies.

Visualization: Hypothesized Toxicity Pathway
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Hypothesized pathway of WY-135-induced hepatotoxicity.
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Conclusion
This representative preclinical safety and toxicity profile for WY-135 indicates a generally

favorable profile at lower concentrations. In vitro assays suggest low potential for cardiotoxicity

and genotoxicity. The compound exhibits moderate inhibition of CYP3A4, warranting further

investigation for potential drug-drug interactions. Acute oral toxicity studies in rodents indicate a

low order of toxicity, with an LD50 greater than 2000 mg/kg in mice and approximately 1500

mg/kg in rats. The observed adverse effects at high doses, including sedation and potential

hepatotoxicity, will be critical areas of focus for future repeat-dose toxicity studies. Further

investigation into the hypothesized mechanism of mitochondrial dysfunction is recommended to

fully characterize the toxicological profile of WY-135.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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